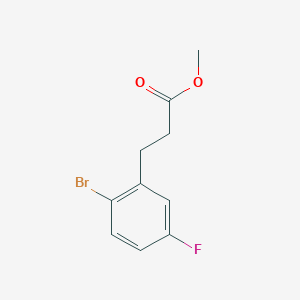
1,1'-Diformylferrocen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Diformylferrocen, also known as 1,1’-Ferrocenedicarboxaldehyde, is an organometallic compound with the chemical formula C12H10FeO2. It is an orange-yellow crystalline solid with a distinct aroma. This compound is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. It is known for its strong oxidizing properties and its ability to act as a catalyst in various organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Diformylferrocen can be synthesized through several methods. One common method involves dissolving ferrocene in dimethylformamide, followed by the addition of sodium hydroxide or potassium hydroxide and carbon dioxide. The reaction mixture is then filtered, and the precipitate is extracted with benzene and distilled to obtain the target product .
Industrial Production Methods
In industrial settings, the production of 1,1’-Diformylferrocen typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Diformylferrocen undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-Diformylferrocen oxide.
Reduction: It can be reduced to 1,1’-Diformylferrocen dimethanol.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: 1,1’-Diformylferrocen oxide.
Reduction: 1,1’-Diformylferrocen dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Diformylferrocen has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,1’-Diformylferrocen involves its ability to undergo redox reactions, which allows it to act as an oxidizing or reducing agent. The compound can interact with various molecular targets, including enzymes and other proteins, by altering their redox states. This interaction can lead to changes in the activity of these targets, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Diacetylferrocen: Similar in structure but with acetyl groups instead of formyl groups.
1,1’-Diformylferrocen oxide: An oxidized form of 1,1’-Diformylferrocen.
2-Benzimidazolythioacetylferrocen: A derivative with a benzimidazole group.
Uniqueness
1,1’-Diformylferrocen is unique due to its strong oxidizing properties and its ability to act as a versatile catalyst in various organic synthesis reactions. Its dual formyl groups provide distinct reactivity compared to other ferrocene derivatives, making it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H10FeO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q2*-1;+2 |
Clé InChI |
SAFRFSWGAIUFAY-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1C=O.[CH-]1C=CC=C1C=O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)








![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)

